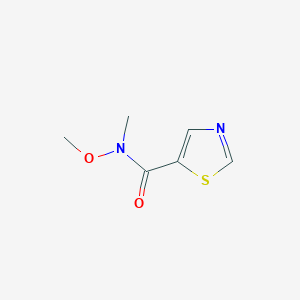

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-7-4-11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCWGRKUQDBZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649562 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898825-89-3 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, a specialized chemical entity, holds significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, featuring a thiazole core functionalized with a Weinreb amide, presents a versatile scaffold for the synthesis of complex molecules, particularly ketones. The thiazole ring is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial and anti-inflammatory activities.[1] The N-methoxy-N-methylamide (Weinreb amide) moiety is a particularly useful functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common over-addition side reaction that produces tertiary alcohols. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed protocols for their experimental determination, and discusses its synthesis and spectroscopic characterization.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing aspects from reaction conditions to bioavailability. Due to the limited availability of experimental data for this compound, this section presents a combination of known identifiers and computationally predicted values to guide researchers.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 898825-89-3 | [Vendor Data] |

| Molecular Formula | C₆H₈N₂O₂S | [Vendor Data] |

| Molecular Weight | 172.20 g/mol | [Vendor Data] |

| Predicted logP | -0.1 | SwissADME |

| Predicted Water Solubility | 1.83 x 10⁴ mg/L | SwissADME |

| Predicted pKa (most basic) | 1.39 (Nitrogen on thiazole ring) | ChemAxon |

| Melting Point | To be determined experimentally | - |

| Boiling Point | To be determined experimentally | - |

Predicted values are computationally derived and should be confirmed by experimental measurement.

Experimental Determination of Physicochemical Properties

This section provides detailed, self-validating protocols for the experimental determination of key physicochemical properties of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the methodology.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range. This protocol describes the capillary method using a standard melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time during the accurate determination.

-

Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature approximately 15-20°C below the estimated melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[2]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro Method)

Principle: For small quantities of a liquid, the boiling point can be determined by observing the temperature at which a rapid and continuous stream of bubbles emerges from a small, inverted capillary tube placed in the liquid. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Apparatus Setup: Attach a small test tube containing 0.1-0.2 mL of the sample to a thermometer using a rubber band.

-

Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath gradually. As the temperature rises, air will slowly be expelled from the capillary tube.

-

Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. Record this temperature.

-

Confirmation: Allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is also a good approximation of the boiling point.

Caption: Workflow for Micro Boiling Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method, based on OECD Guideline 105, determines the saturation concentration of a substance in water at a given temperature.[3] An excess of the solid is equilibrated with water, and the concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Shaking/Stirring: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear aqueous phase. It is crucial to avoid transferring any solid particles. Centrifugation or filtration may be necessary.

-

Analysis: Determine the concentration of the dissolved compound in the sample using a validated analytical technique such as HPLC-UV or LC-MS.

-

Calculation: The solubility is reported in mg/L or mol/L.

Caption: Workflow for logP Determination.

pKa Determination by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound. [4]A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.

Methodology:

-

Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in water or a suitable co-solvent if solubility is low.

-

Apparatus Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

As experimental spectra for this compound are not readily available in the public domain, this section provides an analysis of the expected spectroscopic features based on its structure, with illustrative data from the closely related analog, N-methoxy-N-methylacetamide. [2][5][6]

¹H NMR Spectroscopy

-

Thiazole Protons: Two distinct signals are expected for the protons on the thiazole ring, likely in the aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position would likely be the most downfield.

-

N-Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, typically in the range of δ 3.5-4.0 ppm. For N-methoxy-N-methylacetamide, this signal appears at δ 3.62 ppm. [5]* N-Methyl Protons (-NCH₃): A singlet integrating to three protons is also expected for the N-methyl group, typically in the range of δ 3.0-3.5 ppm. In N-methoxy-N-methylacetamide, this signal is observed at δ 3.11 ppm. [5]

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon is expected in the downfield region of the spectrum, typically between δ 165-175 ppm. The carbonyl carbon of N-methoxy-N-methylacetamide appears at δ 171.8 ppm. [5]* Thiazole Carbons: Two signals are expected for the CH carbons of the thiazole ring, and one for the quaternary carbon, likely in the range of δ 110-160 ppm.

-

N-Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around δ 60-65 ppm. In N-methoxy-N-methylacetamide, this signal is at δ 61.0 ppm. [5]* N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected around δ 30-35 ppm. For N-methoxy-N-methylacetamide, this signal is at δ 31.9 ppm. [5]

Infrared (IR) Spectroscopy

-

C=O Stretch (Amide I): A strong absorption band is expected for the carbonyl group of the Weinreb amide, typically in the region of 1630-1680 cm⁻¹. N-methoxy-N-methylacetamide shows a strong band at 1663 cm⁻¹. [5]* C-N Stretch: Amide C-N stretching vibrations are typically found in the 1400-1000 cm⁻¹ region.

-

Thiazole Ring Vibrations: Characteristic stretching vibrations for the C=N and C=C bonds within the thiazole ring are expected in the 1600-1400 cm⁻¹ region.

Mass Spectrometry

The electron impact (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 172. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the thiazole ring.

Synthesis and Potential Impurities

This compound is a Weinreb amide and can be synthesized from the corresponding carboxylic acid, 1,3-thiazole-5-carboxylic acid. A common and efficient method involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.

Plausible Synthetic Route:

-

Activation of Carboxylic Acid: 1,3-thiazole-5-carboxylic acid can be converted to an activated intermediate, such as an acid chloride (using, for example, thionyl chloride or oxalyl chloride) or a mixed anhydride.

-

Amide Formation: The activated carboxylic acid derivative is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the desired this compound.

Potential Impurities:

-

Starting Materials: Unreacted 1,3-thiazole-5-carboxylic acid or N,O-dimethylhydroxylamine.

-

Side Products: Byproducts from the activation step or self-condensation of the starting materials.

-

Solvents: Residual solvents used in the synthesis and purification steps.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling similar heterocyclic and amide compounds should be followed. Thiazole derivatives can be skin and eye irritants. [4]It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem. National Institutes of Health. Available at: [Link]

-

A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available at: [Link]

-

A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. Available at: [Link]

-

Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem. Available at: [Link]

-

Water Solubility | Scymaris. Available at: [Link]

-

Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Journal of Chemical & Engineering Data. ACS Publications. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methoxy-N-methylacetamide(78191-00-1) 1H NMR spectrum [chemicalbook.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. jutq.utq.edu.iq [jutq.utq.edu.iq]

An In-Depth Technical Guide to N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

This compound is a specialized chemical entity that combines two key functional groups of significant interest in contemporary organic synthesis and medicinal chemistry: the 1,3-thiazole-5-carboxamide core and the N-methoxy-N-methylamide, commonly known as a Weinreb amide. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The carboxamide linkage at the 5-position of the thiazole ring provides a synthetically versatile point for modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

The true synthetic power of this molecule, however, lies in its Weinreb amide functionality. Introduced by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide has become an indispensable tool for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives. Its unique stability towards over-addition by organometallic reagents, attributed to the formation of a stable chelated intermediate, allows for the precise and high-yield formation of carbonyl compounds where traditional methods might fail.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed representative protocol for its synthesis, methods for its characterization, and a discussion of its synthetic applications, particularly for professionals in drug development.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is critical for its effective use in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | N/A |

| Molecular Weight | 172.2 g/mol | N/A |

| CAS Number | 898825-89-3 | N/A |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |

Synthesis Protocol: A Representative Two-Step Approach

Diagram of the Synthetic Workflow

Caption: A representative two-step synthetic workflow.

Step 1: Synthesis of 1,3-Thiazole-5-carboxylic acid

This step utilizes a variation of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry, followed by saponification.

Materials:

-

Ethyl 3-bromo-2-oxopropanoate

-

Thioformamide

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in ethanol.

-

Addition of Bromopyruvate: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Saponification: Once the formation of the intermediate ester is complete, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.0 equivalents) in water/ethanol and stir at room temperature overnight, or heat to reflux for 1-2 hours until the ester is fully hydrolyzed (as monitored by TLC).

-

Work-up and Isolation: Cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl. The product, 1,3-thiazole-5-carboxylic acid, should precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices: The Hantzsch synthesis is a reliable method for constructing the thiazole ring. Saponification is a standard and high-yielding method for the hydrolysis of the ethyl ester to the desired carboxylic acid. Acidification is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid.

Step 2: Formation of the Weinreb Amide

This step involves the conversion of the carboxylic acid to a more reactive acylating agent (an acid chloride), followed by coupling with N,O-dimethylhydroxylamine.

Materials:

-

1,3-Thiazole-5-carboxylic acid (from Step 1)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,O-Dimethylhydroxylamine hydrochloride[2]

-

Pyridine or Triethylamine (TEA)

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,3-thiazole-5-carboxylic acid (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). To this suspension, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

-

Removal of Excess Reagent: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1,3-thiazole-5-carbonyl chloride is typically used in the next step without further purification.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM and add pyridine (2.2 equivalents) or triethylamine. Add this mixture dropwise to the stirred solution of the acid chloride at 0 °C.

-

Reaction Completion and Work-up: Allow the reaction to stir at room temperature overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices: The conversion to an acid chloride is a standard method for activating a carboxylic acid for amidation. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction and to free the N,O-dimethylhydroxylamine from its hydrochloride salt. The aqueous work-up removes any remaining salts and water-soluble impurities.

Characterization and Validation

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following are the expected analytical data for this compound.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the thiazole C2-H (~8.8-9.0 ppm).- Singlet for the thiazole C4-H (~8.2-8.4 ppm).- Singlet for the N-methoxy protons (-OCH₃) (~3.7-3.8 ppm).- Singlet for the N-methyl protons (-NCH₃) (~3.3-3.4 ppm). |

| ¹³C NMR | - Carbonyl carbon (C=O) (~160-165 ppm).- Thiazole C2 (~150-155 ppm).- Thiazole C4 (~145-150 ppm).- Thiazole C5 (~120-125 ppm).- N-methoxy carbon (-OCH₃) (~61-62 ppm).- N-methyl carbon (-NCH₃) (~32-34 ppm).[3] |

| Mass Spec (ESI+) | Expected m/z: 173.03 [M+H]⁺, 195.01 [M+Na]⁺ |

Note: Predicted chemical shifts are based on typical values for similar heterocyclic and amide structures and may vary depending on the solvent and other experimental conditions.[4][5]

Synthetic Utility and Applications

The primary utility of this compound in a research and development setting is as a sophisticated building block for the synthesis of various ketones.

Diagram of Weinreb Amide Reactivity

Caption: Synthetic transformations of the Weinreb amide.

This controlled reactivity is paramount in multi-step syntheses where the preservation of other functional groups is essential. For drug development professionals, this means that complex thiazole-containing molecules, which could be potential drug candidates, can be synthesized with greater efficiency and precision. The resulting 5-acyl-1,3-thiazoles can then be further elaborated, for example, through reduction of the ketone to a secondary alcohol, or through various alpha-functionalization reactions.

Safety and Handling

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

-

Thionyl Chloride/Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (SO₂ and HCl, or CO, CO₂, and HCl). Handle with extreme care in a fume hood.

-

Pyridine/Triethylamine: Flammable, toxic, and irritant.

-

N,O-Dimethylhydroxylamine hydrochloride: Can cause skin and eye irritation.

Storage:

-

Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate that provides a reliable gateway to a wide range of 5-acyl-1,3-thiazole derivatives. Its synthesis, while requiring careful handling of reagents, is based on well-understood and high-yielding chemical transformations. The stability and predictable reactivity of the Weinreb amide functionality make this compound a strategic asset for researchers and scientists, particularly those engaged in the complex, multi-step syntheses required for modern drug discovery and development. By providing this detailed technical guide, we hope to facilitate its effective and safe utilization in the laboratory.

References

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023).

- Chemical shifts. (n.d.).

- Processes for preparing thiazole carboxylic acids. (1966).

- N,O-Dimethylhydroxylamine-Hydrochloride | CAS 6638-79-5. (n.d.). TCI America.

- An efficient conversion of carboxylic acids into Weinreb amides. (2002). Arkivoc.

- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI.

- Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal.

- Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).

- Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. (2025). Benchchem.

- How do you prepare a Weinreb amide?. (n.d.). TutorChase.

- SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021).

- GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2016).

- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).

- Synthesis of (-)-deoxypukalide, the enantiomer of a degradation product of the furanocembranolide pukalide. (n.d.). PubMed.

- An efficient conversion of carboxylic acids into Weinreb amides. (2025).

- 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.).

- Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. (n.d.).

- A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024).

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.

- 13C NMR Chemical Shift. (n.d.).

- N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5. (n.d.). Biosynth.

-

Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent,. (n.d.). ACS Publications.

- Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (2012). ChemSpider Synthetic Pages.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). FULIR.

- Synthesis of N, O-dimethylhydroxylamine hydrochloride. (2025).

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC - NIH.

- SYNTHESIS OF N,O-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. (1987).

Sources

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. asianpubs.org [asianpubs.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

The Definitive Guide to the Structural Elucidation of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of N-methoxy-N-methyl-1,3-thiazole-5-carboxamide, a key heterocyclic scaffold in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a logical and experimentally validated workflow. We will delve into the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The causality behind each experimental choice is explained, and the protocols are designed to be self-validating, ensuring the highest degree of scientific integrity. All methodologies are grounded in established principles and supported by authoritative references.

Introduction: The Significance of the Thiazole Carboxamide Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of modern heterocycle synthesis.[1] When functionalized at the 5-position with an N-methoxy-N-methylamide (Weinreb amide), the resulting molecule, this compound, becomes a versatile intermediate for the synthesis of ketones and other complex derivatives, crucial for the development of novel chemical entities.[3]

The unambiguous confirmation of its structure is paramount before its use in further synthetic steps. This guide presents a systematic approach to its characterization, ensuring both identity and purity.

A Multi-faceted Approach to Structure Verification

The elucidation of a novel or synthesized molecule is akin to solving a puzzle. Each piece of analytical data provides a unique clue, and only through their combined interpretation can the full picture emerge. Our strategy relies on a tripartite workflow, beginning with the confirmation of molecular mass, followed by the identification of functional groups, and culminating in the precise mapping of the atomic framework.

Figure 1: A workflow diagram illustrating the multi-faceted approach to the structural elucidation of this compound.

Mass Spectrometry: Confirming the Molecular Identity

The first step in any structural elucidation is to confirm the molecular weight and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A time-of-flight mass spectrometer equipped with an electrospray ionization source is used.

-

Data Acquisition: The sample is infused into the ESI source, and the spectrum is acquired in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺.

-

Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

Expected Data and Interpretation

For this compound (C₆H₈N₂O₂S), the expected monoisotopic mass is 172.0306. The HRMS analysis should yield a prominent ion corresponding to the protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 173.0384 | 173.0381 |

| [M+Na]⁺ | 195.0204 | 195.0201 |

Table 1: Predicted and hypothetical observed m/z values for this compound in HRMS.

The observation of the [M+H]⁺ ion with a mass accuracy of <5 ppm provides strong evidence for the proposed elemental composition. Further fragmentation analysis (MS/MS) can provide additional structural clues. A characteristic fragmentation of Weinreb amides involves cleavage of the N-O bond and the amide C-N bond.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and thiazole moieties.

| Wavenumber (cm⁻¹) (Hypothetical) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (thiazole ring) |

| ~2950 | Medium | C-H stretch (methyl groups) |

| ~1660 | Strong | C=O stretch (amide I band) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C-H bend (methyl groups) |

| ~1100 | Strong | C-O stretch (methoxy group) |

Table 2: Predicted characteristic IR absorption bands for this compound.

The most diagnostic peak is the strong carbonyl (C=O) stretch around 1660 cm⁻¹. The position of this band is indicative of a conjugated amide system.[4] The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amide.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of individual nuclei. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all atoms and their connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

1D NMR Acquisition: ¹H and ¹³C{¹H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR Acquisition: A suite of 2D NMR experiments is performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

-

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will provide information on the number of unique proton environments, their chemical shifts, integration (number of protons), and coupling patterns.

| Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Integration | Assignment |

| 8.85 | s | 1H | H2 |

| 8.40 | s | 1H | H4 |

| 3.80 | s | 3H | O-CH₃ |

| 3.35 | s | 3H | N-CH₃ |

Table 3: Predicted ¹H NMR data for this compound in CDCl₃.

The two singlets in the aromatic region are characteristic of the two protons on the thiazole ring. The downfield shift of H2 (δ 8.85) is due to its position between two heteroatoms. The two singlets in the aliphatic region correspond to the methoxy and N-methyl groups.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show the number of unique carbon environments.

| Chemical Shift (δ, ppm) (Hypothetical) | Assignment |

| 165.0 | C=O |

| 155.0 | C2 |

| 145.0 | C4 |

| 125.0 | C5 |

| 62.0 | O-CH₃ |

| 34.0 | N-CH₃ |

Table 4: Predicted ¹³C NMR data for this compound in CDCl₃.

The downfield signal at δ 165.0 is characteristic of an amide carbonyl carbon. The signals for the thiazole ring carbons are in the expected aromatic region. The two upfield signals correspond to the methyl groups.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR is essential for confirming the assignments made from the 1D spectra.

Figure 2: A diagram illustrating the key expected HSQC and HMBC correlations for this compound.

-

HSQC: This experiment will show direct correlations between H2 and C2, H4 and C4, the methoxy protons and the methoxy carbon, and the N-methyl protons and the N-methyl carbon. This confirms the direct attachment of these protons to their respective carbons.

-

HMBC: This is the most powerful experiment for determining the overall connectivity. Key expected correlations include:

-

H4 to C2, C5, and the carbonyl carbon (C=O), establishing the substitution pattern on the thiazole ring.

-

H2 to C4.

-

The methoxy and N-methyl protons to the carbonyl carbon, confirming the structure of the Weinreb amide.

-

By systematically analyzing these 2D correlations, the complete structure of this compound can be unambiguously confirmed.

Conclusion

The structural elucidation of this compound is a clear-cut process when a systematic and multi-technique approach is employed. By integrating the data from High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D NMR experiments, a self-validating and definitive structural assignment can be achieved. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

-

Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. (1967). [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. (2019). [Link]

-

Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. Journal of Molecular Structure. (2013). [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. (2020). [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. (2023). [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. (2009). [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. (2018). [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. (2004). [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. (2023). [Link]

-

Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. Royal Society of Chemistry. (2014). [Link]

Sources

Thiazole Carboxamides: A Versatile Scaffold for Modulating Biological Activity

A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of thiazole carboxamide derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the mechanistic underpinnings of their therapeutic potential, furnish detailed protocols for their evaluation, and present a framework for understanding their structure-activity relationships. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the pursuit of novel therapeutic agents.

The Thiazole Carboxamide Core: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active molecules, including the FDA-approved drug Dasatinib. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal scaffold for drug design. The attachment of a carboxamide group further enhances its versatility, providing a key pharmacophoric element for interaction with various biological targets. The amide moiety can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites and receptor pockets.

The true power of the thiazole carboxamide scaffold lies in its synthetic tractability. The core can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a vast library of derivatives with a wide spectrum of biological activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole carboxamide derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which thiazole carboxamides exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature of many cancers. Thiazole carboxamides have been shown to target a variety of kinases, including:

-

Tyrosine Kinases: Many thiazole carboxamide derivatives are potent inhibitors of tyrosine kinases such as Abl, Src, and receptor tyrosine kinases like VEGFR and EGFR. Dasatinib, for example, is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

-

Serine/Threonine Kinases: Inhibition of serine/threonine kinases, including Aurora kinases and cyclin-dependent kinases (CDKs), has also been reported, leading to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase and the potential point of intervention for a thiazole carboxamide inhibitor.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and inhibition by a thiazole carboxamide derivative.

Evaluation of Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for potential anticancer agents.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole carboxamide derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Representative Anticancer Data

| Compound | Target | Cell Line | IC50 (µM) |

| Dasatinib | Multi-kinase | K562 (CML) | <0.001 |

| Derivative A | Aurora Kinase A | HeLa (Cervical) | 0.05 |

| Derivative B | VEGFR-2 | HUVEC | 0.12 |

Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazole carboxamide derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Diverse Targets

The antimicrobial mechanisms of thiazole carboxamides are varied and can include:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.

-

Cell Wall Synthesis Inhibition: Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Biofilm Disruption: Some derivatives have been shown to inhibit the formation of microbial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Protocol (Broth Microdilution):

-

Compound Preparation: Prepare a stock solution of the thiazole carboxamide derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Representative Antimicrobial Data

| Compound | Organism | MIC (µg/mL) |

| Derivative C | Staphylococcus aureus | 8 |

| Derivative D | Escherichia coli | 16 |

| Derivative E | Candida albicans | 4 |

Anti-inflammatory and Other Therapeutic Applications

Beyond cancer and infectious diseases, thiazole carboxamides have shown potential in a range of other therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiazole carboxamides have been investigated as anti-inflammatory agents, with some derivatives showing potent inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). They can also modulate the production of inflammatory cytokines like TNF-α and IL-6.

Antiviral Activity

Several thiazole carboxamide derivatives have been reported to possess antiviral activity against a variety of viruses, including influenza virus, hepatitis C virus, and coronaviruses. Their mechanisms of action can involve the inhibition of viral entry, replication, or assembly.

Other Activities

The versatility of the thiazole carboxamide scaffold has led to its exploration in other therapeutic areas, including:

-

Neurodegenerative Diseases: Some derivatives have shown neuroprotective effects in models of Alzheimer's and Parkinson's disease.

-

Diabetes: Inhibition of dipeptidyl peptidase-4 (DPP-4) by certain thiazole carboxamides has been explored as a potential treatment for type 2 diabetes.

Conclusion and Future Directions

The thiazole carboxamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds, coupled with their synthetic accessibility, make them an attractive starting point for drug development programs. Future research in this area will likely focus on:

-

Structure-Based Drug Design: Utilizing computational methods to design more potent and selective inhibitors.

-

Exploration of Novel Targets: Identifying new biological targets for thiazole carboxamide derivatives.

-

Development of Drug Delivery Systems: Enhancing the bioavailability and therapeutic efficacy of these compounds.

The continued exploration of the chemical space around the thiazole carboxamide core is expected to yield a new generation of drugs with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

-

Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

-

Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Brooijmans, N., Deshpande, M., Doweyko, A. M., Fairchild, C., Hunt, J. T., Hynes, J., Jalluri, R. K., Loo, D., Peterson, J., Pitt, S., Schieven, G. L., Schmidt, R. J., Tokarski, J., Wen, M. L., Wityak, J., & Borzilleri, R. M. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

-

Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Faham, A. (2019). Thiazole-carboxamide derivatives: synthesis, anti-inflammatory/analgesic activities and molecular docking studies. Bioorganic Chemistry, 85, 466-478. [Link]

The Strategic Role of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide in Modern Drug Discovery: A Technical Guide

Foreword: The Thiazole Carboxamide Scaffold and the Power of the Weinreb Amide

In the landscape of modern medicinal chemistry, the 1,3-thiazole-5-carboxamide core represents a "privileged scaffold"—a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities. Derivatives of this heterocyclic system have demonstrated significant potential in oncology and inflammatory diseases.[1][2][3] The strategic importance of this scaffold compels a closer examination of its synthetic pathways, particularly the intermediates that offer versatility and efficiency in the generation of diverse compound libraries.

This technical guide focuses on a pivotal, yet often understated, intermediate: N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide . This compound, a specific type of Weinreb amide, is a powerful tool for medicinal chemists. The N-methoxy-N-methylamide functionality is not merely an amide linkage; it is a stable, yet reactive, precursor for the synthesis of ketones and aldehydes.[4][5] This stability prevents the over-addition of organometallic reagents, a common challenge in traditional synthesis, thereby providing a controlled and high-yield route to key carbonyl intermediates.[4][5]

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will elucidate the synthesis of this compound, explore its chemical utility, and contextualize its application in the synthesis of biologically active molecules. By understanding the causality behind the experimental choices and the inherent logic of the synthetic pathways, researchers can fully leverage this versatile building block in their drug discovery programs.

I. Synthesis of this compound: A Gateway Intermediate

The synthesis of this compound begins with the commercially available thiazole-5-carboxylic acid. The conversion of this carboxylic acid to the corresponding Weinreb amide is a critical step that activates the carbonyl group for subsequent transformations. While various methods exist for amide bond formation, the use of peptide coupling reagents offers a reliable and high-yielding approach.

A. The Rationale for Peptide Coupling Reagents

Peptide coupling reagents are designed to facilitate the formation of amide bonds with high efficiency and minimal side reactions, particularly racemization in the case of chiral molecules.[6] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine, in this case, N,O-dimethylhydroxylamine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and uronium-based reagents like HBTU. The choice of reagent and additives like HOBt can be optimized to achieve high yields and purity.

B. Experimental Protocol: Synthesis via EDCI/HOBt Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from thiazole-5-carboxylic acid using EDCI and HOBt.

Materials:

-

Thiazole-5-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve thiazole-5-carboxylic acid (1.0 eq) in a minimal amount of anhydrous DMF. To this, add anhydrous DCM.

-

Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

-

Activation and Coupling: To the solution of thiazole-5-carboxylic acid, add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.

-

Amide Formation: Add the freshly prepared solution of N,O-dimethylhydroxylamine to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of the target Weinreb amide.

II. Chemical Properties and Reactivity

This compound is a stable, crystalline solid at room temperature. Its key chemical feature is the Weinreb amide functionality, which dictates its reactivity profile.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | [ChemScene] |

| Molecular Weight | 172.20 g/mol | [ChemScene] |

| CAS Number | 898825-89-3 | [ChemScene] |

| Appearance | Off-white to yellow solid | [Apollo] |

| Solubility | Soluble in DCM, DMF, and other common organic solvents | Inferred |

Reactivity with Organometallic Reagents:

The primary utility of this compound lies in its controlled reaction with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).[4][5] The reaction proceeds through a stable, chelated tetrahedral intermediate, which prevents the addition of a second equivalent of the nucleophile.[5] Upon acidic work-up, this intermediate collapses to yield the corresponding ketone.[4][5]

Diagram of the Reaction Mechanism:

Caption: Reaction of the Weinreb amide with an organometallic reagent.

III. Application in the Synthesis of Biologically Active Molecules

The thiazole-5-yl ketones, readily synthesized from this compound, are versatile intermediates for the construction of more complex, biologically active molecules. These ketones can undergo a variety of further chemical transformations, including reduction to alcohols, conversion to oximes, and elaboration of the side chain to introduce additional pharmacophoric features.

A. Synthesis of Thiazole-5-carboxamide Derivatives with Anticancer Activity

Numerous studies have reported the synthesis of thiazole-5-carboxamide derivatives with potent anticancer activity.[1][2][3] While these reports often start from the corresponding carboxylic acid and couple it directly with a variety of amines, the use of the Weinreb amide as a platform to first generate a library of ketones, which are then further functionalized, represents a highly strategic and modular approach to lead optimization.

For instance, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have been synthesized and shown to possess anticancer activity against various cell lines.[2] The synthesis of these compounds involves the coupling of a thiazole-5-carboxylic acid with different anilines. A more versatile approach would be to synthesize the corresponding thiazole-5-yl ketones via the Weinreb amide and then elaborate these ketones into the final carboxamide derivatives.

B. Representative Application: Synthesis of a c-Met Kinase Inhibitor Precursor

c-Met kinase is a validated target in oncology, and inhibitors of this enzyme have shown clinical promise. Several potent c-Met inhibitors feature the thiazole-carboxamide scaffold.[7] A representative synthetic route to a key ketone intermediate for such inhibitors, starting from this compound, is outlined below. This illustrates the practical application of the title compound in a drug discovery context.

Experimental Protocol: Synthesis of a Thiazole-5-yl Ketone Intermediate

Materials:

-

This compound

-

Arylmagnesium bromide (e.g., 4-fluorophenylmagnesium bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate and hexanes for extraction and chromatography

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere and cool to 0 °C.

-

Grignard Addition: Add the arylmagnesium bromide solution (1.2 eq) dropwise to the cooled solution of the Weinreb amide.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C. Allow the mixture to warm to room temperature and then extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography to yield the desired thiazole-5-yl ketone.

Diagram of the Application Workflow:

Caption: Application of the Weinreb amide in synthesizing a kinase inhibitor.

IV. Conclusion and Future Perspectives

This compound is a strategically important and highly versatile intermediate in the synthesis of biologically active thiazole-5-carboxamide derivatives. Its ability to undergo clean and controlled reactions with organometallic reagents to furnish key ketone intermediates makes it an invaluable tool for medicinal chemists. The modularity of this synthetic approach allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process.

Future research in this area will likely focus on expanding the repertoire of transformations of the thiazole-5-yl ketones derived from this Weinreb amide. Furthermore, the development of more efficient and environmentally benign methods for the synthesis of the Weinreb amide itself will continue to be an area of interest. As the demand for novel therapeutics targeting cancer and inflammatory diseases grows, the importance of key building blocks like this compound will undoubtedly continue to increase.

V. References

-

Cai, W.-X.; Liu, A.-L.; Li, Z.-M.; Dong, W.-L.; Liu, X.-H.; Sun, N.-B. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Appl. Sci.2016 , 6, 14. [Link]

-

Hawash, M.; Jaradat, N.; Sabobeh, R.; Abualhasan, M.; Qaoud, M. T. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega2023 , 8, 30, 27685–27703. [Link]

-

Hussein, M. A. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry2020 , 36, 2, 185-198. [Link]

-

Nan, X.; et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry2023 , 38, 1. [Link]

-

Mhaske, P. C.; Vadgaonkar, K. S.; Jadhav, R. P.; Bobade, V. D. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society2011 , 55, 5, 882-887. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

ResearchGate. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide: A Technical Guide to Target Identification and Validation

Introduction: The Thiazole-5-Carboxamide Scaffold as a Privileged Motif in Drug Discovery

The 1,3-thiazole ring is a prominent five-membered aromatic heterocycle, containing both nitrogen and sulfur, that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key interactions with biological macromolecules have established it as a "privileged scaffold." This core structure is present in a multitude of clinically approved drugs and investigational agents, demonstrating efficacy across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] The carboxamide linkage at the 5-position of the thiazole ring is a common feature in many biologically active molecules, providing a critical hydrogen bonding motif.[3]

This guide focuses on a specific derivative, N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide . While direct biological data for this exact molecule is sparse in publicly available literature, the extensive research on its close chemical relatives provides a strong foundation for predicting its potential therapeutic applications and for designing a robust experimental plan for target identification and validation. The N-methoxy-N-methyl amide, commonly known as a Weinreb amide, is a notable feature. While often employed as a stable intermediate in organic synthesis for constructing ketones, its presence in a final bioactive compound warrants a thorough investigation into its influence on target engagement and pharmacokinetic properties.

This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals. It will synthesize the known biological activities of the broader thiazole-5-carboxamide class to hypothesize potential therapeutic targets for this compound and provide detailed experimental workflows for their validation.

The Bioactive Landscape of Thiazole-5-Carboxamide Derivatives: A Foundation for Target Hypothesis

The therapeutic potential of the thiazole-5-carboxamide scaffold is broad, with derivatives demonstrating potent activity in several key areas of human health. Understanding this landscape is crucial for forming educated hypotheses about the potential targets of this compound.

Oncology: A Major Focus for Thiazole-5-Carboxamides

The most significant body of research on thiazole-5-carboxamide derivatives lies in the field of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases.

-

c-Met Kinase Inhibition: Several studies have identified thiazole/thiadiazole carboxamide derivatives as potent inhibitors of the c-Met receptor tyrosine kinase.[3] c-Met is a well-validated oncogene, and its aberrant activation is implicated in the proliferation, survival, and metastasis of various tumors. The thiazole ring is believed to form favorable hydrogen bonding interactions with the c-Met kinase domain.[3]

-

General Antiproliferative Activity: Beyond specific kinase targets, numerous thiazole-5-carboxamide derivatives have demonstrated broad antiproliferative activity against a range of human cancer cell lines, including lung, liver, and colon cancer.[4][5] This suggests that this chemical class may interact with multiple targets involved in cancer cell growth and survival.

Neuroscience: Modulating Excitatory Neurotransmission

Recent research has expanded the scope of thiazole-5-carboxamides to include the central nervous system.

-

AMPA Receptor Modulation: A study on a series of thiazole-carboxamide derivatives revealed their ability to act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6] AMPA receptors are critical for mediating fast excitatory neurotransmission in the brain.[6] Their overactivation can lead to excitotoxicity, a key pathological process in neurological disorders such as epilepsy and neurodegenerative diseases.[6] The inhibitory action of these compounds on AMPAR-mediated currents suggests a potential neuroprotective role.[6]

Inflammation and Pain: Targeting the Cyclooxygenase (COX) Pathway

The anti-inflammatory potential of thiazole-5-carboxamides has also been explored, with a focus on the cyclooxygenase (COX) enzymes.

-

COX Inhibition: New series of thiazole carboxamide derivatives have been designed and synthesized as inhibitors of COX-1 and COX-2.[7] The COX enzymes are central to the inflammatory cascade, and their inhibition is a well-established strategy for treating pain and inflammation. Some of these derivatives have shown promising potency and selectivity for COX-2, which is often overexpressed in inflammatory conditions and some cancers.[7]

Other Potential Therapeutic Avenues

The versatility of the thiazole-5-carboxamide scaffold is further highlighted by reports of other biological activities:

-

Antioxidant Activity: Certain thiazole-carboxamide derivatives have demonstrated potent free radical scavenging activity, suggesting a potential role in combating oxidative stress-related diseases.[1][2]

-

Antimicrobial Properties: The broader class of thiazole-containing compounds has been investigated for antibacterial and antifungal activities.[1][2]

Hypothesizing Therapeutic Targets for this compound

Based on the established bioactivity of its analogs, we can formulate several testable hypotheses for the primary therapeutic targets of this compound:

-

Hypothesis 1 (Oncology): The compound is a protein kinase inhibitor, with a high probability of targeting receptor tyrosine kinases such as c-Met, or other kinases involved in cancer cell proliferation.

-

Hypothesis 2 (Neuroscience): The compound acts as a negative allosteric modulator of AMPA receptors, suggesting a potential therapeutic role in neurological disorders characterized by excitotoxicity.

-

Hypothesis 3 (Inflammation): The compound is an inhibitor of COX-1 and/or COX-2, indicating potential as an anti-inflammatory agent.

The N-methoxy-N-methyl (Weinreb) amide moiety may influence the compound's interaction with these targets. Its steric and electronic properties differ from a typical secondary amide, which could affect binding affinity and selectivity. Furthermore, its metabolic stability may differ, impacting the compound's pharmacokinetic profile.

Experimental Workflows for Target Identification and Validation

A systematic and multi-tiered approach is essential for identifying and validating the therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy.

Workflow 1: Broad Target Class Screening

The initial step is to perform a broad screen to narrow down the potential target classes. This can be achieved through commercially available screening panels.

Objective: To identify the general class of biological macromolecules with which the compound interacts.

Methodology:

-

Compound Preparation: Synthesize and purify this compound to >98% purity, as confirmed by NMR and LC-MS.[8][9][10] Prepare a stock solution in a suitable solvent (e.g., DMSO).

-

Broad Kinase Panel Screen: Submit the compound for screening against a large panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™ or similar). A typical screen would assess binding affinity at a single high concentration (e.g., 10 µM).

-

GPCR and Ion Channel Panels: Depending on budget and initial hypotheses, consider screening against panels of G-protein coupled receptors (GPCRs) and ion channels.

-

Data Analysis: Analyze the percentage of inhibition or binding displacement for each target. Targets showing significant interaction (e.g., >50% inhibition) are considered primary hits.

Causality and Self-Validation: A broad, unbiased screen provides an authoritative first pass, minimizing the risk of overlooking unexpected targets. The self-validating nature of this step comes from the statistical analysis of a large dataset; true hits will typically stand out significantly from the background noise.

Caption: Workflow for initial broad screening of potential biological targets.

Workflow 2: Specific Target Validation and Potency Determination

Once primary hits are identified, the next step is to validate these interactions and determine the compound's potency.

Objective: To confirm the interaction with specific targets and quantify the binding affinity or inhibitory concentration (IC50/EC50).

Methodology (Example for a Kinase Hit like c-Met):

-

In Vitro Kinase Assay:

-

Principle: Measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme.

-

Protocol:

-

Prepare a series of dilutions of this compound.

-

In a microplate, combine the purified recombinant c-Met kinase, a suitable peptide substrate, and ATP.

-

Add the compound dilutions to the reaction wells.

-

Incubate to allow the phosphorylation reaction to proceed.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

-

-

-

Binding Affinity Assay (e.g., Isothermal Titration Calorimetry - ITC):

-

Principle: Directly measure the heat change upon binding of the compound to the target protein to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

-

Protocol:

-

Place the purified target protein in the ITC sample cell.

-

Titrate in a solution of the compound from a syringe.

-

Measure the heat evolved or absorbed after each injection.

-

Integrate the heat peaks and plot them against the molar ratio of ligand to protein to determine the binding parameters.

-

-

Causality and Self-Validation: Using orthogonal assays (e.g., an enzymatic activity assay and a direct binding assay) provides a robust validation of the target interaction. If the compound shows similar potency in both types of assays, it strongly supports a direct interaction with the target.

Caption: Workflow for validating and quantifying compound-target interactions.

Workflow 3: Cell-Based Assays for Functional Activity

Demonstrating that the compound affects the target's function in a cellular context is a critical step.

Objective: To assess the compound's ability to modulate the target's activity in a relevant cellular environment.

Methodology (Example for c-Met):

-

Target Phosphorylation Assay (Western Blot):

-

Principle: Measure the inhibition of c-Met autophosphorylation in a cancer cell line that overexpresses the receptor (e.g., MKN-45 gastric cancer cells).[3]

-

Protocol:

-

Culture MKN-45 cells to ~80% confluency.

-

Starve the cells to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours).

-

Stimulate the cells with the c-Met ligand, Hepatocyte Growth Factor (HGF).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Perform a Western blot using antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

-

Quantify the band intensities to determine the dose-dependent inhibition of c-Met phosphorylation.

-

-

-

Cell Proliferation Assay:

-

Principle: Measure the effect of the compound on the proliferation of cancer cell lines dependent on the target's activity.

-

Protocol:

-

Seed cancer cells (e.g., A549, HT-29) in 96-well plates.[3]

-

Treat the cells with a range of concentrations of the compound.

-

Incubate for a period of time (e.g., 72 hours).

-

Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Causality and Self-Validation: A strong correlation between the biochemical IC50 (from Workflow 2) and the cellular potency (e.g., inhibition of target phosphorylation and cell proliferation) provides compelling evidence that the compound's cellular effects are mediated through the intended target.

Caption: Workflow for assessing the compound's functional activity in cells.